molecular formula C10H11F2NO2 B14855032 Ethyl 5-(difluoromethyl)pyridine-2-acetate

Ethyl 5-(difluoromethyl)pyridine-2-acetate

Cat. No.: B14855032
M. Wt: 215.20 g/mol
InChI Key: IENULWPHYTWLTH-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)pyridine-2-acetate is a fluorinated pyridine derivative intended for research and development use only. It is strictly not for medicinal, edible, or personal use. Compounds featuring a difluoromethyl group attached to a pyridine ring are of significant interest in medicinal and agrochemical research. The difluoromethyl (CF2H) group is a valuable bioisostere, often used to mimic hydroxyl or thiol groups because it can participate in hydrogen bonding, which can improve a molecule's binding affinity and membrane permeability . The ethyl acetate moiety in the structure provides a versatile handle for further synthetic modifications, allowing researchers to synthesize a wide array of more complex molecules. Pyridine derivatives are privileged scaffolds found in numerous pharmaceuticals and agrochemicals, making this compound a potential key intermediate in the discovery of new active ingredients . Researchers can utilize this building block in the synthesis of novel compounds for various applications, including the development of new succinate dehydrogenase inhibitor (SDHI) fungicides or fluorophores for bioimaging . Always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-[5-(difluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-9(14)5-8-4-3-7(6-13-8)10(11)12/h3-4,6,10H,2,5H2,1H3

InChI Key

IENULWPHYTWLTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(difluoromethyl)pyridine-2-acetate typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound often leverage metal-based catalytic processes to achieve high yields and purity. These methods include the use of transition metal catalysts to facilitate the difluoromethylation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)pyridine-2-acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Ethyl 5-(difluoromethyl)pyridine-2-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)pyridine-2-acetate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and binding affinity to target proteins, thereby modulating their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The difluoromethyl group introduces challenges in regioselective fluorination, often requiring specialized reagents (e.g., Deoxo-Fluor) compared to simpler halogenation or alkoxylation steps in analogs .
Physicochemical Properties

Fluorination significantly alters lipophilicity, solubility, and metabolic stability:

Compound Name Calculated LogP* Aqueous Solubility (mg/mL)* Metabolic Stability (t₁/₂, h)*
Ethyl 5-(difluoromethyl)pyridine-2-acetate 2.1 0.45 >6
Ethyl 2-(5-fluoropyridin-3-yl)acetate 1.8 0.78 3.5
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate 0.9 1.2 <2
Ethyl 5-chloro-4-ethoxypyridine-2-acetate 2.3 0.32 4.1

*Hypothetical data based on structural trends from .

Key Observations :

  • Lipophilicity: The difluoromethyl group increases LogP compared to monofluoro or hydroxylated analogs, enhancing membrane permeability but reducing solubility .
  • Metabolic Stability : The -CF₂H group resists oxidative metabolism more effectively than -Cl or -OCH₂CH₃, as fluorination blocks cytochrome P450-mediated degradation .
Role of Fluorination

The difluoromethyl group confers unique advantages:

  • Electronic Effects : The -CF₂H group is electron-withdrawing, polarizing the pyridine ring and enhancing hydrogen-bond acceptor capacity at adjacent positions .
  • Metabolic Resistance : Fluorine’s high electronegativity stabilizes adjacent C-H bonds against oxidative cleavage, extending half-life .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the difluoromethyl group into pyridine-based acetates?

  • Methodological Answer : The difluoromethyl group can be introduced via difluorocarbene transfer using reagents like sodium chlorodifluoroacetate. For example, N-(pyridin-2-yl)acetamide derivatives serve as precursors, reacting with difluorocarbene sources under basic conditions to yield difluoromethylated pyridines. Reaction optimization often involves adjusting pH, temperature, and solvent polarity to enhance yield and selectivity .

Q. How does the difluoromethyl group influence the physicochemical and pharmacokinetic properties of pyridine derivatives?

  • Methodological Answer : The difluoromethyl group reduces basicity of adjacent amines through strong electron-withdrawing effects, improving metabolic stability and bioavailability. Fluorine’s stereoelectronic effects also alter molecular conformation, potentially enhancing target binding affinity. Comparative studies using fluorinated vs. non-fluorinated analogs are critical to isolate these effects .

Q. What safety precautions are recommended for handling Ethyl 5-(difluoromethyl)pyridine-2-acetate in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of spills, absorb with inert materials (e.g., sand, vermiculite) and dispose via approved hazardous waste channels. Avoid aqueous rinses for fire suppression due to potential toxic fume release .

Advanced Research Questions

Q. How can reaction conditions be optimized for the difluoromethylation of pyridine-acetate precursors?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Transition metals (e.g., Cu or Pd) may enhance difluorocarbene transfer efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility.
  • Temperature gradients : Stepwise heating (e.g., 0°C to 60°C) minimizes side reactions.
    Example: A coupling reaction using (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) achieved 39% yield under controlled conditions .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

  • Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., identical reagents, equipment, and protocols). Use advanced analytical techniques (e.g., LC-MS, NMR) to verify purity and structural integrity. Cross-reference data with computational models (e.g., DFT calculations) to identify discrepancies in reaction pathways or conformational stability .

Q. What advanced analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR spectroscopy : 19F^{19}\text{F} NMR quantifies fluorinated groups and detects stereochemical anomalies.
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular formula and detects trace impurities.
  • X-ray crystallography : Resolves 3D conformation and docking interactions.
  • HPLC with UV/Vis or fluorescence detection : Monitors reaction progress and purity (>98% threshold for biological assays) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature, light exposure)?

  • Methodological Answer : Perform accelerated stability studies:

  • Thermal stress : Store at 40°C, 75% relative humidity for 6 months; monitor degradation via HPLC.
  • Photolytic stress : Expose to UV light (320–400 nm) for 48 hours; assess decomposition products.
  • Hydrolytic stress : Test in buffered solutions (pH 1–13) at 25°C; quantify hydrolysis rates.
    Stability data should inform storage recommendations (e.g., desiccated, −20°C, amber vials) .

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